molecular formula C8H10ClNO B15313446 (R)-2-Amino-1-(2-chlorophenyl)ethanol

(R)-2-Amino-1-(2-chlorophenyl)ethanol

Cat. No.: B15313446
M. Wt: 171.62 g/mol
InChI Key: HICFIEHMABUVLC-QMMMGPOBSA-N
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Description

®-2-Amino-1-(2-chlorophenyl)ethanol is a chiral compound with the molecular formula C8H10ClNO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-1-(2-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-2-Amino-1-(2-chlorophenyl)ethanone, using a chiral reducing agent. This method ensures high enantioselectivity and yields the desired chiral alcohol .

Another method involves the dynamic kinetic resolution of racemic 2-Amino-1-(2-chlorophenyl)ethanol using lipase as a catalyst. This process involves the acylation of one enantiomer, followed by hydrolysis to yield the desired ®-enantiomer .

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-1-(2-chlorophenyl)ethanol often involves the use of biocatalysts. Enzymes such as ketoreductases are employed to achieve high enantioselectivity and yield. The use of whole microbial cells or isolated enzymes in the reduction of prochiral ketones is a common practice .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-1-(2-chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, ®-2-Amino-1-(2-chlorophenyl)ethanone.

    Reduction: Reduction of the ketone back to the alcohol can be achieved using chiral reducing agents.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding ketone, substituted derivatives, and various chiral intermediates used in pharmaceutical synthesis.

Scientific Research Applications

®-2-Amino-1-(2-chlorophenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-1-(2-chlorophenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of enzymes and influence biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-1-(2-chlorophenyl)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

(1R)-2-amino-1-(2-chlorophenyl)ethanol

InChI

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1

InChI Key

HICFIEHMABUVLC-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CN)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)Cl

Origin of Product

United States

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